2-Oxiraneethanol, alpha-phenyl-
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Overview
Description
2-Oxiraneethanol, alpha-phenyl-, also known as 2-phenyloxirane, is an organic compound with the molecular formula C8H8O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and pharmaceutical development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxiraneethanol, alpha-phenyl-, can be synthesized through various methods. One common approach involves the epoxidation of styrene using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, yielding the desired epoxide .
Industrial Production Methods
Industrial production of 2-Oxiraneethanol, alpha-phenyl-, often employs similar epoxidation techniques but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Oxiraneethanol, alpha-phenyl-, undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, forming diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under basic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
2-Oxiraneethanol, alpha-phenyl-, has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxiraneethanol, alpha-phenyl-, involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity underlies its ability to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Another compound with a phenyl group but lacks the epoxide ring.
Styrene Oxide: Similar structure but differs in the position of the epoxide ring.
Phenylacetaldehyde: Contains a phenyl group but has an aldehyde functional group instead of an epoxide.
Uniqueness
2-Oxiraneethanol, alpha-phenyl-, is unique due to its epoxide ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(oxiran-2-yl)-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(6-9-7-12-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRDVDYYALLWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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